molecular formula C8H13NO B12606549 2H-Pyrrol-2-one, 1,5-dihydro-5-methyl-5-propyl-, (5R)- CAS No. 881921-17-1

2H-Pyrrol-2-one, 1,5-dihydro-5-methyl-5-propyl-, (5R)-

Cat. No.: B12606549
CAS No.: 881921-17-1
M. Wt: 139.19 g/mol
InChI Key: IGSOEEAUFOQXDV-MRVPVSSYSA-N
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Description

2H-Pyrrol-2-one, 1,5-dihydro-5-methyl-5-propyl-, (5R)- is a chiral γ-lactam compound. This compound is part of the pyrrolidone family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one, 1,5-dihydro-5-methyl-5-propyl-, (5R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrrolidone ring. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one, 1,5-dihydro-5-methyl-5-propyl-, (5R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted pyrrolidones, which can further be utilized in various applications .

Scientific Research Applications

2H-Pyrrol-2-one, 1,5-dihydro-5-methyl-5-propyl-, (5R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-5-methyl-5-propyl-, (5R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Properties

CAS No.

881921-17-1

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(5R)-5-methyl-5-propyl-1H-pyrrol-2-one

InChI

InChI=1S/C8H13NO/c1-3-5-8(2)6-4-7(10)9-8/h4,6H,3,5H2,1-2H3,(H,9,10)/t8-/m1/s1

InChI Key

IGSOEEAUFOQXDV-MRVPVSSYSA-N

Isomeric SMILES

CCC[C@@]1(C=CC(=O)N1)C

Canonical SMILES

CCCC1(C=CC(=O)N1)C

Origin of Product

United States

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